Amine
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Overview
Description
Amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amine can be achieved through various synthetic routes. One common method involves the reaction of anthranilamide with substituted aldehydes or ketones in the presence of a suitable catalyst under reflux conditions. This reaction leads to the formation of 2-substituted-2,3-dihydro-4(1H)-quinazolinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of Amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-2,4-dimethylquinoline
- 5,6,7,8-Tetrahydro-4-methylquinoline
- 5,6,7,8-Tetrahydro-2,4-quinazolinediamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H13N3S |
---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C9H13N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H2,1H3,(H2,10,11,12) |
InChI Key |
PUDKWSNXLKDKBT-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(CCCC2)C(=N1)N |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=N1)N |
Origin of Product |
United States |
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